Ecomustina

Description

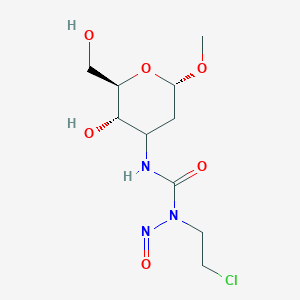

Ecomustina (International Non-Proprietary Name: Ecomustine) is a nitrosourea alkylating agent with the molecular formula C₁₀H₁₈ClN₃O₆ . Its chemical structure is defined as methyl 3-(3-(2-chloroethyl)-3-nitrosoureido)-2,3-dideoxy-α-d-arabino-hexopyranoside (SMILES: COC1CC(C(C(O1)CO)O)NC(=O)N(CCCl)N=O). This compound is regulated by the U.S. FDA under Unique Ingredient Identifier (UNII) 7369R4J7S2 and classified under HS code 29329970 for international trade . This compound is primarily used in oncology for its DNA alkylation properties, which disrupt cancer cell replication.

Key identifiers include:

- NIH Compound ID: 65855

- EMA XEVMPD Index: SUB06449MIG

- NCI Concept Code: C77371

Properties

Molecular Formula |

C10H18ClN3O6 |

|---|---|

Molecular Weight |

311.72 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-[(2R,3S,6S)-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea |

InChI |

InChI=1S/C10H18ClN3O6/c1-19-8-4-6(9(16)7(5-15)20-8)12-10(17)14(13-18)3-2-11/h6-9,15-16H,2-5H2,1H3,(H,12,17)/t6?,7-,8+,9+/m1/s1 |

InChI Key |

YQYBWJPESSJLTK-UXGQUHLOSA-N |

SMILES |

COC1CC(C(C(O1)CO)O)NC(=O)N(CCCl)N=O |

Isomeric SMILES |

CO[C@@H]1CC([C@@H]([C@H](O1)CO)O)NC(=O)N(CCCl)N=O |

Canonical SMILES |

COC1CC(C(C(O1)CO)O)NC(=O)N(CCCl)N=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Fotemustine

Structural and Chemical Profile

- Molecular Formula : C₉H₁₉ClN₃O₅P

- Chemical Name: Diethyl (1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)ethyl)phosphonate (SMILES: ClCCN(N=O)C(=O)NC(P(=O)(OCC)OCC)C) .

- Key Differences: Fotemustine incorporates a phosphonate group, enhancing blood-brain barrier penetration, making it effective for glioblastoma . Unlike Ecomustina’s hexopyranoside backbone, Fotemustine’s structure includes a phosphonic acid ester, altering its solubility and metabolic stability.

Regulatory and Clinical Comparison

| Parameter | This compound | Fotemustine |

|---|---|---|

| FDA UNII | 7369R4J7S2 | GQ7JL9P5I2 |

| EMA XEVMPD Index | SUB06449MIG | SUB07809MIG |

| Primary Indication | Solid tumors | Glioblastoma, melanoma |

| Metabolic Pathway | Hepatic glucuronidation | Non-enzymatic hydrolysis |

Research Findings :

Galamustine

Structural and Functional Profile

- Molecular Formula: C₁₀H₁₉Cl₂NO₅

- Chemical Name: 6-(Bis(2-chloroethyl)amino)-6-deoxy-d-galactopyranose (SMILES: ClCCN(CCCl)C1C(C(C(C(O1)CO)O)O)O) .

- Key Differences :

Mechanistic and Toxicity Comparison

| Parameter | This compound | Galamustine |

|---|---|---|

| Alkylation Mechanism | Nitrosourea (DNA crosslink) | Nitrogen mustard (DNA alkylation) |

| Toxicity Profile | Myelosuppression | Hepatotoxicity |

| Target Specificity | Broad-spectrum | Glycolysis-dependent tumors |

Research Findings :

- Galamustine’s sugar-based structure enhances tumor selectivity but reduces potency in non-glycolytic cancers compared to this compound .

Pharmacokinetic and Regulatory Considerations

Pharmacokinetics

- This compound : Rapid plasma clearance (t₁/₂ = 1.5–2 hours) due to hepatic metabolism.

- Fotemustine : Longer half-life (t₁/₂ = 4–6 hours) owing to phosphonate stability.

- Galamustine : Moderate clearance (t₁/₂ = 3 hours) with renal excretion dominance.

Global Regulatory Status

| Compound | FDA Status | EMA Status | WHO INN Listing |

|---|---|---|---|

| This compound | Approved (1990) | Scheduled | List 30, Vol. 4 (1990) |

| Fotemustine | Approved (1987) | Approved | List 27, Vol. 1 (1987) |

| Galamustine | Investigational | Not Scheduled | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.